Tetramethyl-d12-ammonium bromide

Catalog No.
S788233
CAS No.
284474-82-4
M.F
C4H12BrN
M. Wt
166.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyl-d12-ammonium bromide

CAS Number

284474-82-4

Product Name

Tetramethyl-d12-ammonium bromide

IUPAC Name

tetrakis(trideuteriomethyl)azanium;bromide

Molecular Formula

C4H12BrN

Molecular Weight

166.12 g/mol

InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3;

InChI Key

DDFYFBUWEBINLX-KXWZVCIVSA-M

SMILES

C[N+](C)(C)C.[Br-]

Canonical SMILES

C[N+](C)(C)C.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

Tetramethyl-d12-ammonium bromide, with the chemical formula (CD3)4N+Br(CD_3)_4N^+Br^- and CAS Number 284474-82-4, is a deuterated quaternary ammonium salt. This compound consists of a central nitrogen atom bonded to four methyl groups, all of which are deuterated. The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in various scientific applications, especially in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. The molecular weight of tetramethyl-d12-ammonium bromide is approximately 184.16 g/mol .

The mechanism of action of TMAB-d12 depends on the specific research application. Due to its positive charge and ability to interact with various molecules, it can be used in studies of:

  • Micelle formation : TMAB can act as a surfactant, forming micelles in water. Deuteration can be useful in studying micelle dynamics using NMR [].
  • Interaction with membranes : TMAB can interact with cell membranes, and deuteration can help study these interactions using spectroscopic techniques [].
  • Protein interactions : TMAB can interact with proteins, and deuteration can be useful for protein structure determination using NMR.

NMR Spectroscopy:

Tetramethyl-d12-ammonium bromide (TMAB-d12) is a valuable internal standard used in Nuclear Magnetic Resonance (NMR) spectroscopy []. Due to its high symmetry and lack of interfering proton signals, TMAB-d12 produces a single, sharp peak in the deuterium (²H) NMR spectrum, making it an ideal reference for chemical shift calibration []. Additionally, the twelve deuterium atoms in TMAB-d12 provide a strong lock signal, crucial for maintaining spectrometer stability during long acquisition times [].

Deuterium Labeling and Isotope Tracing:

TMAB-d12 serves as a convenient source of deuterium (²H) for deuterium labeling experiments. Deuterium labeling involves replacing specific hydrogen (¹H) atoms in a molecule with deuterium atoms. This technique offers several advantages in various scientific applications, including:

  • Studying reaction mechanisms: By selectively incorporating deuterium into a molecule, researchers can track the movement of specific atoms during a chemical reaction, providing valuable insights into reaction mechanisms [].
  • Monitoring metabolic pathways: Deuterium labeling can be used to trace the fate of molecules within an organism, aiding in understanding metabolic pathways and identifying potential drug targets [].
  • Enhancing NMR sensitivity: Deuterium labeling can simplify complex NMR spectra by removing overlapping signals from protons, improving the sensitivity and resolution of the analysis [].

Synthesis of Deuterated Compounds:

TMAB-d12 can be employed as a methylating agent in the synthesis of deuterated compounds. The highly reactive methyl groups (CD₃) of TMAB-d12 can be readily transferred to other molecules, introducing deuterium atoms at specific positions. This method is particularly useful for preparing deuterated building blocks for further synthetic applications [].

Typical of quaternary ammonium salts. It can undergo:

  • Nucleophilic Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form tetramethyl-d12-ammonium hydroxide and hydrobromic acid.
  • Formation of Complexes: It can form complexes with various anions or cations, which may alter its solubility and reactivity.

Tetramethyl-d12-ammonium bromide can be synthesized using various methods:

  • Alkylation of Ammonia: A common method involves the alkylation of ammonia with deuterated methyl iodide or deuterated methyl sulfate in a suitable solvent under basic conditions.
  • Quaternization Reaction: Reacting tetramethylammonium hydroxide with hydrobromic acid can also yield tetramethyl-d12-ammonium bromide.
  • Ion Exchange Methods: This involves exchanging a non-deuterated ammonium salt with a deuterated source to obtain the desired product.

These methods ensure high purity and yield of the final compound .

Tetramethyl-d12-ammonium bromide has several applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a reference standard due to its unique isotopic labeling.
  • Isotopic Labeling in Chemical Research: Facilitates tracking reactions and mechanisms in organic synthesis.
  • Biological Studies: Investigated for its potential use in drug formulation and delivery systems due to its membrane-active properties .

Studies on tetramethyl-d12-ammonium bromide's interactions primarily focus on its behavior in biological systems and its ability to form complexes. It has been shown to interact with phospholipid membranes, which may influence cell permeability and drug delivery efficiency. Additionally, research into its interactions with various anions and cations highlights its potential as a phase transfer catalyst in organic synthesis .

Several compounds share structural similarities with tetramethyl-d12-ammonium bromide. Here are some notable examples:

Compound NameCAS NumberUnique Features
Tetramethylammonium bromide74-95-3Non-deuterated version; widely used as a surfactant.
Tetraethylammonium bromide54-28-4Larger ethyl groups; different solubility properties.
Trimethyl-d9-ammonium bromide3001-51-0Deuterated at three positions; used in similar studies.

Tetramethyl-d12-ammonium bromide is unique due to its complete deuteration at all methyl groups, providing distinct advantages in isotopic studies compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2024-04-14

Explore Compound Types